16,16,16-Trifluorohexadecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,16,16-Trifluorohexadecane-1-thiol: is a chemical compound with the molecular formula C16H31F3S It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexadecane chain, with a thiol group (-SH) at the other end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16,16,16-Trifluorohexadecane-1-thiol typically involves the introduction of fluorine atoms into a hexadecane chain followed by the addition of a thiol group. One common method is the reaction of hexadecane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the trifluoro group. This is followed by the thiolation of the resulting trifluorohexadecane using thiourea or hydrogen sulfide (H2S) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and thiolation processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 16,16,16-Trifluorohexadecane-1-thiol can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like or .
Reduction: The compound can be reduced to form hexadecane by removing the trifluoro and thiol groups using reducing agents such as .
Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: 16,16,16-Trifluorohexadecane-1-sulfonic acid
Reduction: Hexadecane
Substitution: Various substituted hexadecane derivatives
Scientific Research Applications
Chemistry: 16,16,16-Trifluorohexadecane-1-thiol is used as a building block in the synthesis of fluorinated organic compounds. Its unique structure makes it valuable in the development of materials with specific properties, such as hydrophobicity and chemical resistance .
Biology: In biological research, this compound is used to study the effects of fluorinated thiols on biological systems. It can be used as a probe to investigate enzyme activity and protein interactions .
Medicine: drug delivery systems and therapeutic agents . Its ability to modify biological molecules makes it a candidate for targeted drug delivery and bioconjugation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and coatings . Its properties make it suitable for use in anti-corrosion coatings and lubricants .
Mechanism of Action
The mechanism of action of 16,16,16-Trifluorohexadecane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with metal ions and proteins , leading to changes in their structure and function. The trifluoro group enhances the compound’s lipophilicity , allowing it to interact with lipid membranes and hydrophobic environments . These interactions can affect enzyme activity , signal transduction pathways , and cellular processes .
Comparison with Similar Compounds
Hexadecane-1-thiol: Lacks the trifluoro group, making it less hydrophobic and chemically resistant.
16,16,16-Trifluorooctadecane-1-thiol: Similar structure but with a longer carbon chain, affecting its physical properties and reactivity.
16,16,16-Trifluorododecane-1-thiol: Shorter carbon chain, leading to different solubility and reactivity profiles.
Uniqueness: 16,16,16-Trifluorohexadecane-1-thiol is unique due to the presence of the trifluoro group, which imparts distinct chemical properties such as increased hydrophobicity , chemical stability , and reactivity . These properties make it valuable in applications where traditional thiols may not be suitable.
Properties
CAS No. |
214204-86-1 |
---|---|
Molecular Formula |
C16H31F3S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
16,16,16-trifluorohexadecane-1-thiol |
InChI |
InChI=1S/C16H31F3S/c17-16(18,19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-20/h20H,1-15H2 |
InChI Key |
SQXFOMGKPIIBQP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(F)(F)F)CCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.